5-Chloro-1-methyl-1H-1,2,4-triazole
Overview
Description
5-Chloro-1-methyl-1H-1,2,4-triazole: is a triazole derivative containing a chlorine atom and a methyl group. This compound is relatively stable and is not sensitive to light or heat. It can participate in various nitrogen heterocyclic reactions and is known for its applications in different fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole typically begins with 1,2,4-triaminomethane.
Chlorination: The initial step involves a chlorination reaction where the triaminomethane is treated with a chlorinating agent to introduce the chlorine atom.
Cyclization: The chlorinated intermediate then undergoes a cyclization reaction to form the triazole ring.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Chloro-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Protonation and Deprotonation: In acidic or basic environments, this compound can undergo protonation or deprotonation, affecting its reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield triazole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
Catalysis: 5-Chloro-1-methyl-1H-1,2,4-triazole is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine
Antimicrobial Agents: This compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antifungal and antiviral drugs.
Industry
Mechanism of Action
The mechanism by which 5-Chloro-1-methyl-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in pathogens, leading to cell death. In herbicidal applications, it inhibits key enzymes involved in plant growth, effectively controlling weed proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar in structure but contains a bromine atom instead of chlorine.
5-Methyl-1H-1,2,4-triazole: Lacks the chlorine atom, affecting its reactivity and applications.
1,2,4-Triazole: The parent compound without any substituents, used as a building block in various chemical syntheses.
Uniqueness: : 5-Chloro-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and make it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUJAPIAZAJWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205192 | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-99-0 | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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